molecular formula C31H57NO5 B119239 Orlistat Tetradecyl Ester CAS No. 686744-60-5

Orlistat Tetradecyl Ester

Cat. No.: B119239
CAS No.: 686744-60-5
M. Wt: 523.8 g/mol
InChI Key: LIFQFEPLLRJNQF-DZUOILHNSA-N
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Mechanism of Action

Target of Action

Orlistat Tetradecyl Ester primarily targets gastrointestinal lipases , which are enzymes responsible for the metabolism of fat . These lipases play a crucial role in the breakdown of triglycerides present in the gastrointestinal tract into a hydrolyzed form .

Mode of Action

This compound acts as a reversible inhibitor of these gastrointestinal lipases . It binds covalently to the serine residues located on the active site of both gastric and pancreatic lipase . This interaction inhibits the lipases, preventing them from breaking down dietary fats into absorbable free fatty acids and monoglycerides . As a result, around 30% of the dietary fats pass through the gastrointestinal tract undigested .

Biochemical Pathways

The inhibition of lipase enzymes by this compound affects the lipid metabolism pathway . It prevents the hydrolysis of triglycerides, thereby reducing the absorption of fats into the human body . This action leads to a decrease in calorie intake . Furthermore, Orlistat has been found to alter gastric and gallbladder emptying and reduce the postprandial secretion of GLP-1, PYY, and CCK . These changes in gastrointestinal hormone concentrations may raise appetite sensations and increase food consumption .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Orlistat is a white to off-white crystalline powder which is approximately insoluble in water but freely soluble in chloroform and extremely soluble in methyl alcohol and ethyl alcohol . The drug was detected in an analytical column with a mobile phase comprising a mixture of methanol, acetonitrile, and 2% phosphoric acid . The retention time for Orlistat was found to be 5.9 min .

Result of Action

The primary result of this compound’s action is weight loss and weight maintenance . By inhibiting the absorption of dietary fats, it reduces the total calorie intake, which can lead to weight loss over time . It is generally well-tolerated and effective as a weight-loss aid .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s stability can be affected by light and temperature . A standard stock solution of Orlistat was found to be stable for about one week at 4 °C when protected from light . Therefore, proper storage conditions are essential for maintaining the drug’s efficacy and stability.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orlistat Tetradecyl Ester involves the esterification of N-Formyl-L-leucine with a tetradecyl alcohol derivative. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl] (2S)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFQFEPLLRJNQF-DZUOILHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H57NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648097
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686744-60-5
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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